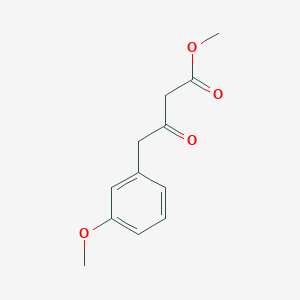

Methyl 4-(3-methoxyphenyl)-3-oxobutanoate

Description

Significance of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are organic compounds characterized by a ketone functional group at the β-position relative to an ester group. This unique structural arrangement confers upon them a rich and varied chemical reactivity, making them invaluable intermediates in organic synthesis. researchgate.net Their utility stems from the presence of both electrophilic and nucleophilic centers within the same molecule. The carbonyl carbons of the ketone and ester groups are electrophilic, while the α-carbon, situated between these two electron-withdrawing groups, is acidic and can be readily deprotonated to form a nucleophilic enolate.

This dual reactivity allows β-keto esters to participate in a wide array of chemical transformations, including alkylations, acylations, and condensations at the α-carbon, as well as reductions and other modifications of the carbonyl groups. They are key precursors in the synthesis of a diverse range of compounds, including pharmaceuticals, natural products, and various heterocyclic systems. researchgate.net The Hantzsch pyridine (B92270) synthesis and the Biginelli reaction are classic examples of multicomponent reactions where β-keto esters are fundamental starting materials for the construction of dihydropyridines and dihydropyrimidinones, respectively.

Contextualization of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate within the β-Keto Ester Class

This compound belongs to the subclass of aryl-substituted β-keto esters. Its structure features a central four-carbon butanoate chain with a ketone at the C-3 position and a methyl ester at the C-1 position. A methoxyphenyl group is attached to the C-4 position, specifically a phenyl ring substituted with a methoxy (B1213986) group at the meta (3) position.

The presence of the 3-methoxyphenyl (B12655295) group significantly influences the electronic properties and reactivity of the molecule. The methoxy group is an electron-donating group through resonance, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. However, its inductive effect is electron-withdrawing. The substitution pattern on the aromatic ring can also play a role in the biological activity of derivatives synthesized from this β-keto ester.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 74183-14-3 |

Overview of Research Trajectories for Substituted β-Keto Esters

Current research involving substituted β-keto esters is vibrant and multifaceted, extending into several key areas of organic chemistry. A significant focus lies in the development of novel and more efficient synthetic methodologies. This includes the use of new catalysts, such as metal complexes and organocatalysts, to achieve higher yields, selectivities, and more environmentally benign reaction conditions. nih.gov

A major and continuously evolving research trajectory is the asymmetric synthesis of chiral β-hydroxy esters through the enantioselective reduction of β-keto esters. These chiral building blocks are of immense importance in the pharmaceutical industry. semanticscholar.org Dynamic kinetic resolution, which allows for the conversion of a racemic mixture of a chiral β-keto ester into a single enantiomer of the product, is a particularly powerful strategy in this context.

Furthermore, there is growing interest in exploring the biological activities of novel substituted β-keto esters and their derivatives. Research has shown that some β-keto ester analogues can act as quorum-sensing inhibitors in bacteria, presenting a potential avenue for the development of new antibacterial agents. mdpi.com The synthesis of diverse libraries of substituted β-keto esters is therefore crucial for screening and identifying new lead compounds in drug discovery. The palladium-catalyzed reactions of their allylic esters have also opened up new synthetic methodologies. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(3-methoxyphenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-15-11-5-3-4-9(7-11)6-10(13)8-12(14)16-2/h3-5,7H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVPULFJSAQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 3 Methoxyphenyl 3 Oxobutanoate and Analogous β Ketoesters

Esterification Approaches for β-Ketoesters

While direct esterification of a carboxylic acid is a fundamental reaction, the inherent instability of β-keto acids, which readily undergo decarboxylation, makes this approach challenging. rsc.orgnih.gov Consequently, transesterification of commercially available, stable β-ketoesters (typically methyl or ethyl esters) is a more common and practical strategy for obtaining different ester variants. rsc.orgnih.gov

Acid-catalyzed transesterification is a widely employed method for converting one β-ketoester into another. The reaction is an equilibrium process, and various strategies are used to drive it toward the desired product. rsc.orgresearchgate.net Protic acids and Lewis acids are commonly used as catalysts. rsc.org To prevent hydrolysis of the ester, these reactions typically require anhydrous conditions. rsc.org The mechanism often involves activation of the ester carbonyl by the acid catalyst, facilitating nucleophilic attack by the alcohol. For β-ketoesters specifically, the reaction may proceed through a chelated enol intermediate. rsc.orgnih.gov

Table 1: Examples of Acid Catalysts in Transesterification of β-Ketoesters

| Catalyst Type | Specific Example | Key Features |

| Lewis Acid | Arylboronic Acids (e.g., 3-nitrobenzeneboronic acid) | Effective at low catalyst loadings (e.g., 2.5 mol%). rsc.org |

| Lewis Acid | Ytterbium(III) triflate | Enables efficient reaction under solvent-free conditions. researchgate.net |

| Heterogeneous Acid | Silica Supported Boric Acid (SiO₂–H₃BO₃) | Recyclable catalyst, works under solvent-free conditions, specific for β-ketoesters over normal esters. nih.gov |

| Heterogeneous Acid | Amberlyst-15 | A solid-phase resin catalyst that simplifies product purification. researchgate.net |

Base-mediated transesterification offers an alternative to acid catalysis. Various organic and inorganic bases can be used to promote the reaction. rsc.org Organic bases such as 4-dimethylaminopyridine (B28879) (DMAP), 2,6-lutidine, and triethylamine (B128534) have proven effective. rsc.org The use of a Dean-Stark apparatus can be advantageous in these reactions to remove the alcohol byproduct (e.g., methanol) as an azeotrope, thereby driving the equilibrium to completion and resulting in high yields. researchgate.net

Condensation Reactions for β-Ketoester Formation

Condensation reactions are powerful tools for carbon-carbon bond formation and represent the most direct methods for constructing the fundamental backbone of β-ketoesters.

The Claisen condensation is a foundational reaction in organic synthesis for the formation of β-ketoesters. wikipedia.org It involves the base-promoted reaction between two ester molecules, where one acts as a nucleophile and the other as an electrophile. libretexts.orglibretexts.org

The mechanism proceeds through several key steps:

Enolate Formation : A strong base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton from an ester molecule to form a resonance-stabilized enolate. wikipedia.orgjove.com

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.orgjove.com

Elimination : The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-ketoester. wikipedia.orgjove.com

Deprotonation : The newly formed β-ketoester has a highly acidic proton between the two carbonyl groups. The alkoxide base removes this proton, forming a doubly resonance-stabilized enolate. This final, thermodynamically favorable deprotonation is the driving force of the reaction. jove.comorganic-chemistry.org

Protonation : A final workup with aqueous acid neutralizes the enolate to yield the final β-ketoester product. wikipedia.org

A crucial variant for synthesizing unsymmetrical compounds like Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is the Crossed Claisen Condensation . This reaction occurs between two different esters. organic-chemistry.org To avoid a complex mixture of products, it is most effective when one ester partner has no α-hydrogens (and thus cannot form an enolate) and can only act as the electrophile. libretexts.orgorganic-chemistry.org For the target molecule, this would involve the reaction between methyl acetate (B1210297) (the enolizable component) and methyl 3-methoxybenzoate (the non-enolizable component).

Another important variant is the Dieckmann Condensation , which is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester, typically a five- or six-membered ring. wikipedia.orgorganic-chemistry.orgresearchgate.net

Table 2: Key Features of Claisen Condensation and its Variants

| Reaction Type | Reactants | Product | Key Characteristic |

| Classic Claisen | Two identical enolizable esters | Symmetrical β-ketoester | Self-condensation. wikipedia.org |

| Crossed Claisen | One enolizable ester and one non-enolizable ester | Unsymmetrical β-ketoester | Allows for the synthesis of specifically substituted products. libretexts.orgorganic-chemistry.org |

| Dieckmann Condensation | A single molecule containing two ester groups (diester) | Cyclic β-ketoester | Intramolecular version of the Claisen condensation. wikipedia.orgresearchgate.net |

The Knoevenagel condensation is another versatile method for forming carbon-carbon bonds. purechemistry.org It typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (such as a β-ketoester or malonic ester) in the presence of a weak base catalyst, like an amine. purechemistry.orgjove.com

The reaction generally produces an α,β-unsaturated carbonyl compound. purechemistry.org In the context of synthesizing substituted β-ketoesters, a β-ketoester can serve as the active methylene component, reacting with an aldehyde (e.g., 3-methoxybenzaldehyde). This would yield an α-arylidene-β-ketoester. While this product is an unsaturated derivative, it can be a valuable intermediate. Tandem, one-pot procedures have been developed where the Knoevenagel condensation is immediately followed by a reduction of the newly formed double bond, catalyzed by the same enzyme, to yield a saturated α-substituted β-ketoester. acs.org

Alternative Synthetic Pathways for the this compound Scaffold

Beyond the classic esterification and condensation reactions, several other methodologies have been developed for the synthesis of β-ketoesters.

Blaise Reaction : This method involves the reaction of an α-bromoester with a nitrile, mediated by zinc metal, to form a β-enamino ester, which can then be hydrolyzed to the desired β-ketoester. researchgate.net

Palladium-Catalyzed Reactions : Modern organometallic chemistry offers sophisticated routes. For example, palladium-catalyzed reactions of allyl β-keto carboxylates can be used to generate palladium enolates via decarboxylation. These intermediates can then undergo various transformations, including aldol (B89426) condensations and Michael additions, to form highly functionalized ketone and β-ketoester products. nih.gov

Reactions of Diazoesters : Aldehydes can react with ethyl diazoacetate in the presence of a Lewis acid catalyst, such as NbCl₅ or MoO₂Cl₂, to produce β-ketoesters in good yields under mild conditions. organic-chemistry.org This method provides a direct route from aldehydes to the β-ketoester structure.

Strategies Involving Aryl Substitution on Butanoate Frameworks

The introduction of an aryl group, such as the 3-methoxyphenyl (B12655295) substituent in this compound, onto a butanoate framework can be achieved through several strategic approaches. These methods often involve the formation of a carbon-carbon bond between the aryl component and the butanoate precursor.

One prominent strategy is the Palladium-Catalyzed α-Arylation of Acetoacetate (B1235776) Esters . This method facilitates the coupling of an aryl halide with an acetoacetate ester in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. While this reaction typically leads to 2-arylacetic acid esters through in situ deacylation, careful control of reaction conditions can potentially favor the formation of the α-aryl-β-ketoester.

Another viable approach is the Carbethoxylation of Arylacetones . This method involves the deprotonation of a substituted phenylacetone, such as 1-(3-methoxyphenyl)propan-2-one, using a strong base like sodium hydride, followed by reaction with an electrophilic carboxylating agent like ethyl chloroformate. This strategy directly introduces the ester functionality at the α-position to the aryl group, yielding the desired β-ketoester framework. The yields for this type of reaction are generally good, with the primary byproduct being unreacted starting ketone.

Finally, a One-Pot Synthesis from Acid Chlorides presents an efficient route. In this method, an acyl chloride, such as 3-methoxyphenylacetyl chloride, is reacted with a pre-formed enolate of an acetoacetate, like the barium complex of methyl acetoacetate. This approach can provide good yields of the desired β-ketoester.

| Strategy | Key Reagents | Potential Advantages | Potential Challenges |

| Palladium-Catalyzed α-Arylation | Aryl halide, Acetoacetate ester, Palladium catalyst, Phosphine ligand | Mild reaction conditions | Potential for competing deacylation |

| Carbethoxylation of Arylacetones | Arylacetone, Strong base (e.g., NaH), Carboxylating agent (e.g., ClCO₂Et) | Good yields, direct formation of β-ketoester | Availability of the starting arylacetone |

| Acylation of Aryl Acetic Acid Derivatives | Aryl acetic acid derivative, Strong base, Acetylating agent | Utilizes readily available starting materials | Potential for side reactions and low yields in crossed Claisen variants |

| One-Pot Synthesis from Acid Chlorides | Acid chloride, Acetoacetate enolate | Good yields, one-pot procedure | Preparation of the required acid chloride |

Formation of the β-Oxo functionality

The formation of the β-oxo group is a critical step in the synthesis of β-ketoesters. The most classical and widely employed method for this transformation is the Claisen Condensation . researchgate.net This reaction involves the base-mediated condensation of two ester molecules. researchgate.net In the context of synthesizing an unsymmetrical β-ketoester like this compound, a "crossed" Claisen condensation would be necessary, where one of the esters can form an enolate and the other acts as the electrophile. google.com To avoid a mixture of products, it is often advantageous if one of the ester partners is non-enolizable. google.com The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-ketoester. google.com

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: A strong base, typically an alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, removes an α-proton from one of the ester molecules to form a resonance-stabilized enolate. researchgate.net

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. researchgate.net

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-ketoester. researchgate.net

Deprotonation: The newly formed β-ketoester is more acidic than the starting ester and is deprotonated by the alkoxide base, driving the equilibrium towards the product. researchgate.net

Protonation: A final acidic workup is required to protonate the enolate and yield the neutral β-ketoester. acs.org

Alternative methods for forming the β-oxo functionality include the reaction of esters with other carbonyl compounds in the presence of a strong base. For instance, a ketone can be used as the donor in a condensation reaction to produce a β-diketone, which can then be selectively manipulated to yield a β-ketoester.

Transesterification of readily available β-ketoesters, such as ethyl acetoacetate, with a desired alcohol is another common strategy. researchgate.net This method is particularly useful when the alcohol component is more complex or valuable. The reaction is typically catalyzed by acids or bases. researchgate.net

| Method | Description | Key Intermediates |

| Claisen Condensation | Base-mediated condensation of two esters. researchgate.net | Ester enolate, Tetrahedral intermediate |

| Crossed Claisen Condensation | Condensation between two different esters, often one being non-enolizable. google.com | Ester enolate, Tetrahedral intermediate |

| Transesterification | Exchange of the alcohol moiety of an existing β-ketoester. researchgate.net | Acylketene intermediate (proposed) rsc.org |

Process Optimization and Scale-Up Considerations in β-Ketoester Synthesis

The transition from laboratory-scale synthesis to industrial production of β-ketoesters requires careful consideration of process optimization and scale-up to ensure safety, efficiency, and cost-effectiveness. Key parameters that are often optimized include reaction conditions, catalyst selection, and the use of advanced manufacturing technologies like flow chemistry.

Optimization of Reaction Conditions for reactions such as the Claisen condensation involves a multi-faceted approach. The choice of base is critical; stronger bases like lithium diisopropylamide (LDA) can lead to faster reaction rates and higher yields. numberanalytics.com The solvent also plays a significant role, with polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being commonly employed to facilitate the reaction. numberanalytics.com Temperature control is crucial for minimizing side reactions and maximizing product yield. numberanalytics.comnumberanalytics.com The concentration and ratio of the ester reactants can also be adjusted to optimize for yield and selectivity. numberanalytics.com For transesterification reactions, catalyst loading is a key parameter to optimize, followed by the molar ratio of reactants and temperature. researchgate.net

Catalyst Selection and Optimization is another important aspect. In transesterification, a wide range of catalysts can be used, including protic acids, Lewis acids, organic bases, and enzymes. researchgate.net The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, BF₃·OEt₂ has been shown to be an efficient catalyst for the transesterification of β-ketoesters. researchgate.net In palladium-catalyzed arylations, the choice of phosphine ligand is crucial for achieving high yields and selectivity.

The adoption of Flow Chemistry offers significant advantages for the scale-up of β-ketoester synthesis. Continuous flow reactors provide enhanced heat and mass transfer, allowing for better control over reaction parameters and improved safety, especially for highly exothermic reactions. nih.govresearchgate.net Flow chemistry can also enable the use of immobilized reagents and catalysts, which simplifies product purification and catalyst recycling. nih.govresearchgate.net The development of in-flow processes for the synthesis of β-ketoesters, for example, via the C-H insertion of ethyl diazoacetate into aldehydes, has been demonstrated. acs.org

Key Considerations for Process Optimization and Scale-Up:

| Parameter | Optimization Strategy | Impact on Process |

| Base/Catalyst | Screening of different bases/catalysts and their concentrations. numberanalytics.comresearchgate.net | Affects reaction rate, yield, and selectivity. |

| Solvent | Selection of appropriate solvent based on solubility, reactivity, and ease of removal. numberanalytics.com | Influences reaction kinetics and can affect work-up procedures. |

| Temperature | Precise control of reaction temperature to minimize side reactions. numberanalytics.comnumberanalytics.com | Impacts reaction rate, selectivity, and safety. |

| Reactant Ratio | Optimization of the stoichiometry of reactants. numberanalytics.com | Can improve conversion of the limiting reagent and minimize byproducts. |

| Reaction Time | Monitoring the reaction progress to determine the optimal reaction time. | Affects throughput and can prevent product degradation. |

| Technology | Implementation of continuous flow systems. nih.govresearchgate.net | Enhances safety, control, and scalability. |

Applications in Complex Molecular Synthesis: Heterocycles and Natural Product Motifs

Role as a Building Block for Heterocyclic Compounds

The 1,3-dicarbonyl moiety within Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is a classic synthon for building five- and six-membered rings, which are prevalent in medicinal chemistry and materials science. By reacting with various dinucleophilic partners, it can be readily transformed into a diverse range of nitrogen- and oxygen-containing heterocycles.

The compound is a key starting material for several important classes of nitrogen-containing heterocycles through well-established condensation reactions.

Pyridines: The Hantzsch pyridine (B92270) synthesis, a multi-component reaction first reported in 1881, is a classic method for constructing dihydropyridine (B1217469) rings, which can be subsequently oxidized to pyridines. acs.orgwikipedia.org In this reaction, a β-ketoester like this compound reacts with an aldehyde and a nitrogen donor (typically ammonia (B1221849) or ammonium (B1175870) acetate). wikipedia.org Specifically, one molecule of an aldehyde, one molecule of the β-ketoester, and one molecule of an enamine derived from a second equivalent of the β-ketoester condense to form the dihydropyridine ring. organic-chemistry.org A study on the Hantzsch condensation using m-methoxybenzaldehyde with methyl-3-aminocrotonate highlights the successful formation of the corresponding 1,4-dihydropyridine, demonstrating the compatibility of the methoxyphenyl moiety in this type of transformation. nih.govresearchgate.net

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. The Knorr pyrazole (B372694) synthesis is a fundamental method for their preparation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comresearchgate.netslideshare.net When this compound is treated with hydrazine, a cyclocondensation reaction occurs. The reaction proceeds via the formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular attack from the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring. nih.govnih.gov This reaction provides a direct route to 3-(3-methoxyphenyl)methyl-5-hydroxy-1H-pyrazole.

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. The Biginelli reaction, a one-pot multicomponent synthesis, is a widely used method for preparing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.govunito.it This reaction involves the acid-catalyzed condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea). unito.itjetir.org Using this compound in a Biginelli-type reaction with an appropriate aldehyde and urea would yield a highly functionalized dihydropyrimidine (B8664642) scaffold bearing the 3-methoxyphenyl (B12655295) group. bu.edu.egmdpi.com The versatility of this reaction allows for the creation of large libraries of compounds for drug discovery. nih.gov

Isoxazolones: Isoxazolones, five-membered heterocycles containing adjacent nitrogen and oxygen atoms, can be synthesized from β-ketoesters. cdnsciencepub.combohrium.com The reaction involves the condensation of a β-ketoester with hydroxylamine (B1172632). nih.govtandfonline.com This cyclization can yield two isomeric products, 3-isoxazolols and 5-isoxazolones, with the reaction outcome often dependent on pH control. nih.govacs.org The reaction of this compound with hydroxylamine would proceed through the formation of an oxime intermediate, followed by cyclization and dehydration to furnish the corresponding isoxazolone ring.

| Heterocycle | Reaction Name | Key Reactants | Expected Product Core Structure from this compound |

|---|---|---|---|

| Pyridine | Hantzsch Synthesis | Aldehyde, Ammonia/Ammonium Acetate (B1210297) | 4-(Aryl)-1,4-dihydro-2-(3-methoxyphenyl)methyl-6-methylpyridine-3,5-dicarboxylate |

| Pyrazole | Knorr Synthesis | Hydrazine | 3-(3-Methoxyphenyl)methyl-5-hydroxy-1H-pyrazole |

| Pyrimidine | Biginelli Reaction | Aldehyde, Urea/Thiourea | 4-(Aryl)-5-(methoxycarbonyl)-6-((3-methoxyphenyl)methyl)-3,4-dihydropyrimidin-2(1H)-one |

| Isoxazolone | Condensation | Hydroxylamine | 3-((3-Methoxyphenyl)methyl)isoxazol-5(4H)-one |

The compound is also a proficient precursor for synthesizing heterocycles where oxygen is a constituent of the ring system.

Pyrans: The synthesis of 4H-pyran derivatives is often achieved through a one-pot, three-component reaction. organic-chemistry.orgmjbas.com This typically involves the condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a 1,3-dicarbonyl compound such as this compound. tandfonline.com The reaction sequence usually proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the β-ketoester enolate to the resulting electron-deficient alkene, and subsequent intramolecular cyclization and dehydration to afford the final 4H-pyran scaffold. nih.gov This multicomponent approach allows for the rapid assembly of complex and highly substituted pyran systems. nih.gov

Coumarins: Coumarins, a class of benzopyrones, are widely synthesized via the Pechmann condensation. wikipedia.org This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.orgresearchgate.net In this process, this compound would react with a substituted phenol. The mechanism is believed to start with the formation of a phenolic ester via transesterification, followed by an intramolecular electrophilic attack (a Friedel-Crafts acylation) of the activated carbonyl group onto the phenol ring, and a final dehydration step to form the coumarin (B35378) nucleus. nih.govarkat-usa.org The substitution pattern on the final coumarin is determined by the specific phenol used as the starting material.

| Heterocycle | Reaction Name | Key Reactants | Expected Product Core Structure from this compound |

|---|---|---|---|

| 4H-Pyran | Multicomponent Synthesis | Aldehyde, Malononitrile | 2-Amino-4-aryl-3-cyano-5-(methoxycarbonyl)-6-((3-methoxyphenyl)methyl)-4H-pyran |

| Coumarin | Pechmann Condensation | Phenol | 4-((3-Methoxyphenyl)methyl)-2H-chromen-2-one (substituted based on phenol) |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgwindows.netnih.gov As demonstrated in the sections above, this compound is an ideal substrate for several foundational MCRs.

The Hantzsch synthesis of pyridines, the Biginelli reaction for dihydropyrimidines, and the three-component synthesis of 4H-pyrans all exemplify the power of MCRs in rapidly generating molecular complexity from simple precursors. acs.orgjetir.orgtaylorfrancis.com By systematically varying the aldehyde component or other reactants in these MCRs, chemists can generate large libraries of structurally diverse heterocyclic compounds built around the core (3-methoxyphenyl)acetyl fragment provided by the β-ketoester. frontiersin.org This diversity is crucial in fields like medicinal chemistry for the exploration of structure-activity relationships. taylorfrancis.com

Utility in Natural Product Synthesis and Analogues

While the direct application of this compound in the total synthesis of specific natural products is not extensively documented in readily available literature, its structural features make it a plausible building block for motifs found within certain classes of natural compounds, particularly polyketides.

Polyketides are a large class of natural products characterized by a carbon skeleton derived from the repeated condensation of acetyl-CoA and its derivatives, leading to a poly-β-keto chain. youtube.comsciepublish.com This chain undergoes various modifications such as reduction, dehydration, and cyclization to produce the final complex structure.

The basic C4-dicarbonyl backbone of this compound is structurally analogous to a diketide unit, which is a fundamental building block in polyketide biosynthesis. tib.eu Synthetic chemists often mimic biosynthetic pathways to construct complex molecules. frontiersin.org Therefore, the compound could theoretically serve as a synthon to introduce a (3-methoxyphenyl)acetyl unit into a larger, polyketide-like framework through controlled aldol (B89426) or Claisen-type condensation reactions. However, specific examples of its direct incorporation into a published total synthesis of a polyketide natural product were not identified in the performed literature search.

Terpenoids are a distinct class of natural products built from isoprene (B109036) (C5) units. The chemical structure of this compound does not align with the characteristic branched, isoprenoid architecture of terpenoids. Consequently, it is not a typical precursor for the synthesis of this class of compounds. A search of the scientific literature did not yield specific examples of this compound being used as a key building block in the total synthesis of terpenoids or other complex natural product motifs outside of the polyketide family.

Stereoselective Transformations for Chiral Building Blocks

The generation of chiral building blocks from prochiral molecules is a cornerstone of modern organic synthesis, enabling the construction of complex, stereochemically defined target molecules. This compound serves as a valuable prochiral substrate for such transformations, primarily through the stereoselective reduction of its ketone functionality. These reactions introduce a new stereocenter, yielding chiral β-hydroxy esters, which are versatile intermediates in the synthesis of a wide range of pharmaceuticals and natural products.

The primary strategies for achieving high stereoselectivity in the transformation of this compound and structurally similar β-aryl β-keto esters involve asymmetric hydrogenation and biocatalytic reductions. These methods employ chiral catalysts or enzymes to control the facial selectivity of the reduction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. For β-aryl β-keto esters analogous to this compound, transition metal complexes with chiral ligands have demonstrated remarkable efficacy.

Ruthenium and rhodium-based catalysts are prominent in this field. For instance, Rhodium complexes featuring chiral diphosphine ligands, such as those from the Josiphos family, have been effectively used for the asymmetric hydrogenation of β-keto esters. These catalytic systems can achieve high enantioselectivity, often exceeding 97% enantiomeric excess (ee). libretexts.org

More recently, iridium-based catalysts have emerged as highly efficient alternatives. Chiral iridium catalysts bearing spiro pyridine-aminophosphine (spiro PAP) ligands have shown exceptional performance in the asymmetric hydrogenation of β-aryl β-ketoesters. thieme-connect.com These reactions furnish the corresponding β-hydroxy esters with excellent enantioselectivity, in some cases up to 99.8% ee, and can be performed with very high turnover numbers (TONs), making them suitable for large-scale synthesis. libretexts.orgthieme-connect.com The general transformation is depicted below:

Reaction Scheme: Asymmetric Hydrogenation of a β-Aryl β-Keto Ester

Substrate: Methyl 4-(Aryl)-3-oxobutanoate

Catalyst: Chiral Iridium or Rhodium Complex

Reducing Agent: H₂

Product: Chiral Methyl 4-(Aryl)-3-hydroxybutanoate

While specific data for the asymmetric hydrogenation of this compound is not extensively documented in readily available literature, the successful application of these catalytic systems to a broad range of β-aryl β-keto esters strongly suggests their applicability. The electronic and steric properties of the 3-methoxyphenyl group are well within the substrate scope of these catalysts.

| Catalyst Type | Chiral Ligand Family | Typical Enantiomeric Excess (ee) | Reference |

| Rhodium | Josiphos | >97% | libretexts.org |

| Iridium | Spiro PAP | Up to 99.8% | libretexts.orgthieme-connect.com |

Biocatalytic Reduction

Biocatalysis offers an environmentally benign and highly selective alternative to metal-based catalysis. Enzymes, particularly dehydrogenases/reductases, and whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are capable of reducing β-keto esters with high enantioselectivity. nih.govresearchgate.net

These biocatalytic reductions typically operate under mild reaction conditions and can produce chiral alcohols with very high optical purity. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been successfully employed for the asymmetric reduction of a variety of β-keto esters, yielding the corresponding (S)-alcohols with excellent enantiomeric excesses. nih.gov

The stereochemical outcome of these reductions is dictated by the specific enzyme used, allowing for access to either the (R) or (S) enantiomer of the desired β-hydroxy ester by selecting the appropriate biocatalyst.

| Biocatalyst | Substrate Type | Product Configuration | Key Advantages | Reference |

| Baker's Yeast (S. cerevisiae) | β-Keto Esters | Typically (S)- or (R)-hydroxy esters | Readily available, inexpensive | researchgate.net |

| Dehydrogenases/Reductases (e.g., PEDH) | β-Keto Esters | High enantioselectivity for one enantiomer | High selectivity, mild conditions | nih.gov |

The application of these biocatalytic methods to this compound is anticipated to provide a direct and efficient route to the corresponding chiral methyl 4-(3-methoxyphenyl)-3-hydroxybutanoate, a valuable chiral building block for further synthetic elaborations.

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like β-ketoesters. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

The ¹H NMR spectrum of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. β-Ketoesters can exist as a mixture of keto and enol tautomers, which would result in separate sets of signals for each form, though they often exist predominantly in the keto form in solvents like CDCl₃. nih.gov

The key proton signals for the keto tautomer can be predicted as follows:

Methoxyphenyl Protons (Ar-H): The four protons on the disubstituted benzene (B151609) ring will appear in the aromatic region, typically between δ 6.8 and 7.3 ppm. The substitution pattern will lead to a complex multiplet.

Methylene (B1212753) Protons (-CH₂-): The protons of the methylene group situated between the aromatic ring and the ketone carbonyl (C4-H) would likely appear as a singlet around δ 3.8-4.2 ppm.

Methoxy (B1213986) Protons (-OCH₃): The three protons of the methoxy group on the aromatic ring are expected to produce a sharp singlet around δ 3.8 ppm. rsc.org

Active Methylene Protons (-COCH₂CO-): The protons of the methylene group between the two carbonyl groups (C2-H) are acidic and would appear as a singlet, typically in the range of δ 3.4-3.6 ppm.

Ester Methyl Protons (-COOCH₃): The methyl group of the ester functionality will also give a sharp singlet, generally found around δ 3.7 ppm. rsc.org

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic Protons (Ar-H) | 6.8 - 7.3 | Multiplet (m) |

| Methylene Protons (Ar-CH₂) | 3.8 - 4.2 | Singlet (s) |

| Methoxy Protons (Ar-OCH₃) | ~3.8 | Singlet (s) |

| Active Methylene Protons (-COCH₂CO-) | 3.4 - 3.6 | Singlet (s) |

| Ester Methyl Protons (-COOCH₃) | ~3.7 | Singlet (s) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, the spectrum would show resonances for the carbonyl, aromatic, and aliphatic carbons.

The expected chemical shifts for the carbon atoms are:

Ketone Carbonyl (C=O): The carbon of the ketone group (C3) is highly deshielded and is expected to resonate in the range of δ 190-205 ppm. netlify.app

Ester Carbonyl (C=O): The ester carbonyl carbon (C1) is also deshielded but appears further upfield than the ketone carbonyl, typically between δ 165-175 ppm. netlify.app

Aromatic Carbons (Ar-C): The carbons of the benzene ring will appear in the δ 110-160 ppm region. The carbon attached to the methoxy group (C3') would be found at the lower field end of this range (~δ 159 ppm), while the other carbons will have distinct shifts based on their position. mdpi.com

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is typically found around δ 55 ppm. mdpi.com

Ester Methyl Carbon (-COOCH₃): The methyl carbon of the ester group usually appears in the range of δ 51-53 ppm. rsc.org

Methylene Carbons (-CH₂-): The methylene carbon adjacent to the aromatic ring (C4) and the active methylene carbon (C2) would appear in the aliphatic region, generally between δ 40-55 ppm.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Ketone Carbonyl (C3) | 190 - 205 |

| Ester Carbonyl (C1) | 165 - 175 |

| Aromatic Carbon (C-OCH₃) | ~159 |

| Aromatic Carbons (Ar-C) | 110 - 140 |

| Methoxy Carbon (Ar-OCH₃) | ~55 |

| Ester Methyl Carbon (-COOCH₃) | 51 - 53 |

| Methylene Carbons (C2, C4) | 40 - 55 |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, MS is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation patterns of β-ketoesters are often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements. cdnsciencepub.comcdnsciencepub.com

The molecular ion peak [M]⁺ would correspond to the molecular weight of the compound (222.24 g/mol ). Common fragmentation pathways for γ-substituted β-ketoesters involve initial cleavage of bonds adjacent to the carbonyl groups. cdnsciencepub.comcdnsciencepub.com The presence of the aromatic ring and methoxy group would lead to characteristic fragment ions, such as a prominent peak corresponding to the 3-methoxybenzyl cation or related fragments. This technique is invaluable for monitoring the progress of a reaction by detecting the disappearance of reactants and the appearance of the product's molecular ion. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

C=O Stretching: The most prominent features in the IR spectrum of a β-ketoester are the carbonyl stretching vibrations. Two distinct C=O bands are expected: one for the ketone and one for the ester. The saturated ketone C=O stretch typically appears around 1715-1725 cm⁻¹. utdallas.eduorgchemboulder.com The saturated ester C=O stretch is found at a higher frequency, generally in the range of 1735-1750 cm⁻¹. mnstate.edu

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester and the ether (methoxy group) would be visible in the 1000-1300 cm⁻¹ region.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the aromatic ring typically gives rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-H Stretching: The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

|---|---|---|

| Ester C=O | Stretch | 1735 - 1750 |

| Ketone C=O | Stretch | 1715 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester, Ether) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgwikipedia.org If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. wikipedia.org

This technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, it reveals the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. The absolute configuration of chiral centers can also be determined using this method. acs.org

Computational Chemistry and Molecular Modeling

Computational chemistry provides theoretical insights that complement experimental data. Methods like Density Functional Theory (DFT) can be used to model the structure of this compound. youtube.com These calculations can predict minimum energy conformations, molecular orbital energies (such as the HOMO and LUMO), and the distribution of electron density. youtube.com

Furthermore, computational models can be used to simulate spectroscopic data. For instance, NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental spectra to aid in signal assignment and structural confirmation. youtube.com Molecular modeling is also employed to study the reactivity of β-ketoesters, for example, by calculating activation energies for reactions like reduction or by docking the molecule into the active site of an enzyme to predict potential biological interactions. youtube.comresearchgate.net

Quantum Chemical Calculations (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for investigating the electronic structure and properties of molecules like this compound. epstem.netnih.gov These ab initio methods provide detailed insights into the molecule's geometry, stability, and reactivity from first principles, without the need for empirical parameters. arxiv.org

DFT calculations for this compound would typically begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing accurate predictions of bond lengths, bond angles, and dihedral angles. A popular and effective combination of functional and basis set for such organic molecules is B3LYP with a 6-311G(d,p) basis set. nih.gov

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl and methoxy groups, indicating sites susceptible to electrophilic attack.

Table 1: Illustrative DFT-Calculated Properties for this compound The following data are hypothetical and serve to illustrate the typical output of a DFT calculation.

| Property | Calculated Value |

| Total Energy | -805.1234 Hartree |

| HOMO Energy | -6.45 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.22 eV |

| Dipole Moment | 2.87 Debye |

Conformational Analysis and Energy Minimization Studies

Molecules with several single bonds, such as this compound, can exist in multiple spatial arrangements, or conformations, due to rotation around these bonds. Conformational analysis is the study of these different conformers and their relative energies to identify the most stable, and therefore most populated, conformations.

Computational methods are extensively used to perform conformational analysis. The process typically involves a systematic search of the molecule's potential energy surface (PES). This can be achieved by systematically rotating key dihedral angles (torsion angles) and calculating the corresponding energy at each point. For this compound, critical rotations would be around the bonds connecting the phenyl ring to the butanoate chain and within the butanoate chain itself.

The resulting energy profile helps identify various conformers, which exist as local minima on the PES. Each of these identified conformers is then subjected to a full geometry optimization and energy minimization calculation to determine its precise structure and relative stability. The conformer with the lowest energy is the global minimum and represents the most stable conformation of the molecule in the gas phase. researchgate.net

Table 2: Hypothetical Relative Energies of Different Conformers of this compound This table provides a hypothetical representation of the results from a conformational analysis study.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 0.00 |

| B | 65.2° | 2.15 |

| C | -68.9° | 2.20 |

| D | -179.1° | 3.85 |

Prediction of Reaction Pathways and Transition States

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the most likely pathway a reaction will follow, connecting reactants to products via a transition state. chemrxiv.org

For a molecule like this compound, one could investigate various reactions, such as its hydrolysis, reduction, or participation in condensation reactions. The first step in modeling such a reaction is to identify the structures of the reactants and products. Following this, computational methods are used to locate the transition state (TS) structure, which is a saddle point on the potential energy surface connecting the reactants and products. arxiv.org

Identifying the transition state is a critical, though computationally intensive, step. It represents the highest energy point along the reaction coordinate and its structure provides crucial insights into the bond-breaking and bond-forming processes of the reaction. The energy difference between the reactants and the transition state is the activation energy (barrier), which determines the rate of the reaction. chemrxiv.org

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the TS correctly connects the desired reactants and products. This calculation traces the reaction path down from the transition state in both forward and reverse directions, mapping out the minimum energy pathway. arxiv.org

These computational studies are invaluable for understanding reaction mechanisms, predicting reaction outcomes, and designing more efficient synthetic routes. For example, by calculating the activation energies for competing reaction pathways, one can predict which product is likely to be favored under specific conditions.

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound This table illustrates hypothetical computational results for predicting reaction pathways.

| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Products | Activation Energy (kcal/mol) |

| Pathway 1 | Reactant Complex | 25.4 | Product 1 Complex | 20.1 |

| Pathway 2 | Reactant Complex | 32.1 | Product 2 Complex | 26.8 |

Sustainable and Green Chemistry Approaches in β Ketoester Chemistry

Development of Environmentally Benign Synthetic Routes

The core of green chemistry lies in designing synthetic pathways that minimize or eliminate the use and generation of hazardous substances. For β-ketoesters, this involves moving away from traditional methods that often employ strong bases, hazardous solvents, and yield-inconsistent processes. nih.gov

Solvent-Free Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose health risks. Performing reactions under solvent-free conditions represents an ideal approach, minimizing waste and simplifying product purification.

One highly effective method for achieving solvent-free synthesis of β-ketoesters is through microwave irradiation. niscpr.res.inresearchgate.net This technique has been successfully applied to reactions such as the transesterification of existing β-ketoesters and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one with various alcohols. researchgate.nettandfonline.com These microwave-assisted, solvent-free reactions are characterized by their efficiency, exceptionally mild conditions, and high yields, which are often equivalent to or better than those reported in classical literature. researchgate.net

Biocatalytic methods also offer excellent opportunities for solvent-free synthesis. For instance, the transesterification of methyl or ethyl β-ketoesters can be catalyzed by lipases under mild, solvent-free conditions, providing high yields (>90%) of the desired product. google.com

Table 1: Examples of Solvent-Free Synthesis of β-Ketoesters

| Reaction Type | Reagents | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Alcoholysis of Acyl Meldrum's Acid | Acyl Meldrum's Acid, Various Alcohols | Microwave Irradiation | Rapid, High Yield, Environmentally Friendly | niscpr.res.in |

| Ring Opening of Dioxinone | 2,2,6-trimethyl-1,3-dioxin-4-one, Alcohols | Microwave Irradiation | Mild Conditions, Efficient, High Yields | researchgate.nettandfonline.com |

| Lipase-Catalyzed Transesterification | Methyl/Ethyl β-ketoester, Alcohols | Candida antarctica lipase (B570770) B (CALB), Reduced Pressure | Mild, High Yield, High Chemo- and Stereoselectivity | google.com |

Use of Green Solvents (e.g., Water, Ionic Liquids, PEG)

When a solvent is necessary, green chemistry principles advocate for the use of environmentally benign alternatives. Water is the most desirable green solvent due to its non-toxicity, availability, and safety. Ultrasound-assisted reactions in water have been used to synthesize various heterocyclic compounds, demonstrating its viability as a medium for complex organic transformations. nih.gov

Ionic liquids (ILs) have emerged as another class of green solvents. They are salts that are liquid at or near room temperature and are characterized by their negligible vapor pressure, non-flammability, and thermal stability. These properties make them attractive replacements for volatile organic compounds in a variety of chemical processes, including catalysis and synthesis.

Although less common for β-ketoester synthesis, Polyethylene glycol (PEG) and its aqueous solutions are also considered green reaction media. PEG is non-toxic, biodegradable, and recyclable, offering a benign environment for various organic reactions.

Catalysis in Green Synthesis

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, greater selectivity, and lower energy consumption. The focus is on developing catalysts that are non-toxic, recyclable, and can operate under mild conditions.

Organocatalysis and Biocatalysis

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, has become a powerful tool in asymmetric synthesis. For the synthesis of β-ketoesters and their derivatives, organocatalysts can facilitate key bond-forming reactions under mild conditions, avoiding the use of potentially toxic and expensive metal catalysts.

Biocatalysis utilizes enzymes to catalyze chemical transformations with unparalleled specificity and efficiency under environmentally benign conditions (typically in aqueous media at ambient temperature and pressure). Lipases, in particular, have proven highly effective for the synthesis of β-ketoesters. google.com Candida antarctica lipase B (CALB), often immobilized on a polymer resin, is a robust catalyst for the transesterification of β-ketoesters. google.com This biocatalytic approach is not only efficient for producing a range of β-ketoesters but is also highly enantioselective, making it suitable for resolving racemic alcohols to produce optically active building blocks for natural product synthesis. google.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols using a β-Ketoester

| Racemic Alcohol Substrate | Acyl Donor | Catalyst | Conditions | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 1-Phenylethanol | Ethyl acetoacetate (B1235776) | Novozym 435 (CALB) | Solvent-free, Reduced Pressure | >99% | google.com |

| 1-Phenyl-2-propyn-1-ol | Ethyl acetoacetate | Novozym 435 (CALB) | Solvent-free, Reduced Pressure | >99% | google.com |

| 2-Octanol | Ethyl acetoacetate | Novozym 435 (CALB) | Solvent-free, Reduced Pressure | 94% | google.com |

Metal-Free or Recyclable Catalyst Systems

The development of metal-free and recyclable catalysts is crucial for sustainable synthesis. As noted, organocatalysts and biocatalysts are inherently metal-free. Immobilizing these catalysts, such as the use of polymer-supported lipase (Novozym 435), renders them easily separable from the reaction mixture and recyclable for multiple runs, reducing cost and waste. google.com

In addition to enzymes, other heterogeneous catalysts have been developed. For example, a simple and environmentally friendly procedure for the transesterification of β-ketoesters has been developed using silica-supported boric acid as a recyclable heterogeneous catalyst under solvent-free conditions. This system demonstrates high yields and compatibility with a range of functional groups, and the catalyst can be recovered and reused for up to five cycles without significant loss of activity.

Energy-Efficient Reaction Conditions

Microwave irradiation has become a conventional tool in green chemistry, providing rapid and uniform heating that often leads to higher yields and cleaner reactions in a fraction of the time. niscpr.res.innih.gov The synthesis of β-ketoesters via the alcoholysis of acyl Meldrum's acid derivatives is a prime example, where reactions are completed in minutes under microwave heating compared to hours with traditional methods. niscpr.res.in

Ultrasonic irradiation (Sonochemistry) is another energy-efficient technique that enhances chemical reactivity through acoustic cavitation. The formation, growth, and collapse of microscopic bubbles generate localized high-temperature and high-pressure zones, accelerating reaction rates. nih.gov Sonication has been employed for the catalyst-free synthesis of α,β-unsaturated amino acid esters from β-dicarbonyl compounds and can be applied to other C-C and C-N bond-forming reactions relevant to β-ketoester synthesis. researchgate.netresearchgate.net

Table 3: Comparison of Reaction Times for β-Ketoester Synthesis

| Reaction | Conventional Method (Time) | Green Method (Time) | Energy Source | Reference |

|---|---|---|---|---|

| Synthesis of β-Ketoesters from Acyl Meldrum's Acid | Several hours | 2-5 minutes | Microwave | niscpr.res.in |

| Transesterification using Vilsmeier-Haack type reagents | 2.5 - 6.5 hours | < 1 minute | Microwave | researchgate.net |

| Transesterification using Vilsmeier-Haack type reagents | 2.5 - 6.5 hours | Reduced by 2-3 times | Ultrasound | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering numerous advantages over conventional heating methods. niscpr.res.innih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times and improve yields. anton-paar.com

In the synthesis of aryl β-ketoesters, microwave irradiation has been successfully employed, often in conjunction with solvent-free conditions, further enhancing the green credentials of the process. oatext.com A common route for the synthesis of β-ketoesters involves the use of Meldrum's acid. niscpr.res.in Microwave-assisted alcoholysis of acyl Meldrum's acid derivatives provides an efficient and environmentally friendly method for producing β-ketoesters. niscpr.res.in This approach avoids the need for harsh reaction conditions and often leads to higher purity products with a reduction in side reactions. niscpr.res.in

The application of microwave technology to the synthesis of Methyl 4-(3-methoxyphenyl)-3-oxobutanoate would be expected to offer similar benefits. A plausible microwave-assisted synthetic route could involve the reaction of an activated derivative of 3-methoxyphenylacetic acid with a malonic acid equivalent, followed by reaction with methanol (B129727) under microwave irradiation. This would likely lead to a significant reduction in reaction time compared to conventional heating methods.

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling solvents | Can often be performed solvent-free or with minimal solvent |

| Yield | Variable, often moderate | Generally high to excellent |

| Byproduct Formation | Can be significant | Often reduced |

Photochemical Induction of Reactions

Photochemical methods, which utilize light to initiate chemical reactions, represent another avenue for green synthesis. These reactions can often be conducted at ambient temperature, reducing the energy input required for heating. nih.gov The high selectivity achievable with photochemical reactions can also lead to cleaner products and less waste.

While specific examples of the direct photochemical synthesis of this compound are not prevalent in the literature, photochemical strategies have been employed in the synthesis of related dicarbonyl compounds and in reactions involving β-ketoesters. For instance, visible-light-induced reactions have been used for the functionalization of β-ketoesters. The development of a photocatalytic [3 + 2] cycloaddition of β-keto esters demonstrates the potential of photochemistry in constructing complex molecules from β-ketoester precursors under mild conditions. acs.org

Future research could explore the development of a photochemical route to this compound, potentially through a photo-induced Claisen-type condensation or by the photochemical activation of suitable precursors. Such a method would align well with the principles of green chemistry by minimizing thermal energy consumption and potentially offering novel reaction pathways.

Continuous Flow Methodologies

Continuous flow chemistry has gained significant traction as a sustainable and efficient alternative to traditional batch processing. mdpi.com In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This enhanced control often leads to higher yields, improved safety, and easier scalability. researchgate.net

The synthesis of β-ketoesters has been successfully adapted to continuous flow systems. For example, the lipase-catalyzed Michael addition of aromatic amines to acrylates to produce β-amino acid esters has been demonstrated in a continuous-flow microreactor, showcasing the potential for biocatalysis in flow for related chemistries. mdpi.com The preparation of α-ketoesters has also been achieved using a continuous flow-based catch and release protocol, which allows for the generation of high-purity products under mild conditions. nih.gov

A continuous flow process for the synthesis of this compound could be designed based on established batch reactions, such as the Claisen condensation. Pumping solutions of the starting materials and a base through a heated reactor coil would enable rapid optimization of reaction conditions and could lead to a highly efficient and scalable synthesis. The small reactor volume in flow systems also enhances safety, particularly when dealing with exothermic reactions or hazardous reagents.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often challenging | Readily scalable by extending operation time |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Process Control | Less precise | Precise control over temperature, pressure, and time |

| Heat and Mass Transfer | Often inefficient | Highly efficient |

| Product Consistency | Can vary between batches | High consistency |

Atom Economy and Waste Minimization Principles

A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. organic-chemistry.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of waste. orgoreview.com

The traditional Claisen condensation, a common method for synthesizing β-ketoesters, can have a variable atom economy depending on the specific reagents and stoichiometry used. pressbooks.pubnumberanalytics.comperlego.com The reaction typically involves the condensation of two ester molecules in the presence of a base, with the elimination of an alcohol molecule. pressbooks.pub

For the synthesis of this compound via a crossed Claisen condensation between methyl 3-methoxyphenylacetate and methyl acetate (B1210297), the theoretical atom economy can be calculated. In this reaction, the atoms from the two ester starting materials are largely incorporated into the final product, with the main byproduct being methanol. To maximize atom economy, it is crucial to use stoichiometric amounts of reactants and to choose a reaction pathway that minimizes the formation of byproducts.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Methodologies for Aryl-Substituted β-Ketoesters

The development of efficient and sustainable methods for the synthesis of aryl-substituted β-ketoesters is a cornerstone of modern organic chemistry. Future research will likely focus on moving beyond classical condensation reactions to more sophisticated and atom-economical approaches.

Key Research Thrusts:

Transition-Metal Catalysis: The use of transition-metal catalysts, such as palladium, copper, and rhodium, is expected to play a pivotal role in the development of novel synthetic routes. These methods could involve cross-coupling reactions that directly introduce the aryl group, offering high selectivity and functional group tolerance.

C-H Activation: Direct C-H activation strategies are emerging as a powerful tool for the construction of carbon-carbon bonds. Research into the direct arylation of β-ketoesters via C-H activation would represent a significant advancement, minimizing the need for pre-functionalized starting materials.

Biocatalysis: The use of enzymes to catalyze the synthesis of β-ketoesters is a growing area of interest. Biocatalytic methods offer the potential for high enantioselectivity and can be performed under mild, environmentally benign conditions.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Potential Challenges |

| Transition-Metal Catalysis | High selectivity, broad substrate scope | Catalyst cost and toxicity, optimization of reaction conditions |

| C-H Activation | High atom economy, reduced waste | Regioselectivity control, harsh reaction conditions may be required |

| Biocatalysis | High enantioselectivity, green conditions | Enzyme stability and availability, substrate scope limitations |

Unveiling New Reactivity Patterns and Selective Transformations

The rich chemical functionality of β-ketoesters makes them versatile synthons in organic synthesis. Future research will aim to uncover new reactivity patterns and develop highly selective transformations of compounds like methyl 4-(3-methoxyphenyl)-3-oxobutanoate.

Areas for Investigation:

Asymmetric Catalysis: The development of new chiral catalysts for the asymmetric transformation of β-ketoesters will continue to be a major focus. This includes enantioselective reductions, alkylations, and cycloadditions to afford chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.

Decarboxylative Reactions: Decarboxylative transformations of β-ketoesters provide a powerful means of generating new carbon-carbon and carbon-heteroatom bonds. Future work will likely explore novel decarboxylative coupling reactions that expand the synthetic utility of this compound class.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool in organic synthesis. The application of this technology to β-ketoester chemistry could enable previously inaccessible transformations and the development of more sustainable synthetic methods.

Expansion of Synthetic Utility in Complex Molecular Construction

Aryl-substituted β-ketoesters are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. Future research will focus on expanding their application in the construction of increasingly sophisticated molecular architectures.

Potential Applications:

Multicomponent Reactions: The development of new multicomponent reactions involving β-ketoesters will provide rapid access to molecular complexity from simple starting materials.

Cascade Reactions: Designing cascade reactions that utilize the multiple reactive sites within β-ketoesters can streamline the synthesis of complex cyclic and polycyclic systems.

Synthesis of Heterocycles: β-Ketoesters are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. Future research will likely focus on the development of novel and more efficient methods for the synthesis of medicinally relevant heterocycles from aryl-substituted β-ketoesters.

Integration of Advanced Computational Design in Reaction Development

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical research. The integration of these methods in the study of β-ketoester chemistry will accelerate the discovery and optimization of new reactions.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT calculations can be used to elucidate reaction mechanisms, predict reactivity and selectivity, and guide the design of new catalysts and reagents.

Machine Learning: Machine learning algorithms can be trained on large datasets of reaction outcomes to predict the optimal conditions for a desired transformation, thereby reducing the need for extensive experimental screening.

Virtual Screening: Computational screening of virtual libraries of catalysts and substrates can identify promising candidates for experimental investigation, accelerating the discovery of new synthetic methodologies.

Innovations in Sustainable Chemical Processing for β-Ketoester Derivatives

The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research in the area of β-ketoester chemistry will emphasize the development of more sustainable and environmentally friendly synthetic methods.

Green Chemistry Strategies:

Use of Renewable Feedstocks: Exploring the synthesis of β-ketoesters from renewable biomass-derived starting materials will be a key area of future research.

Solvent-Free and Aqueous Reactions: The development of reactions that can be performed in the absence of volatile organic solvents or in water will significantly reduce the environmental impact of β-ketoester synthesis.

Continuous Flow Chemistry: The use of continuous flow technologies can offer numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability.

Q & A

Q. What are the established synthetic routes for Methyl 4-(3-methoxyphenyl)-3-oxobutanoate?

The compound can be synthesized via direct amination of γ-halo-β-ketoesters with substituted anilines. A one-step protocol involves reacting ethyl 4-bromo-3-oxobutanoate with 3-methoxyaniline under mild conditions (room temperature, 24 hours) in the presence of a base like potassium carbonate. The reaction proceeds via nucleophilic substitution at the γ-position of the β-ketoester, yielding the target compound. Yields (~62%) can be optimized by adjusting solvent polarity (e.g., acetonitrile vs. DMF) or catalyst loading .

Q. What are the primary research applications of this compound?

This compound serves as a versatile intermediate in organic synthesis. It is used to construct complex bioactive molecules, such as coumarin derivatives (e.g., SS-14, SS-17) with potential antioxidant or antitumor properties . The 3-oxobutanoate moiety enables further functionalization, including condensations to form heterocycles or Michael additions for chiral center introduction .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H NMR : Peaks at δ ~3.78 ppm (methoxy group), δ ~4.16 ppm (ester methylene), and δ ~7.14 ppm (aromatic protons) confirm substitution patterns .

- 13C NMR : Signals at ~167.3 ppm (ester carbonyl) and ~203.2 ppm (keto group) validate the β-ketoester structure .

- HRMS : Accurate mass analysis (e.g., m/z 266.1387 [M+H]+) ensures molecular formula verification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of 3-methoxyaniline but risk side reactions. Acetonitrile balances reactivity and selectivity .

- Temperature control : Prolonged room-temperature reactions reduce decomposition compared to heated conditions.

- Catalyst exploration : Transition metals (e.g., CuI) or phase-transfer catalysts could accelerate substitution but require compatibility studies with the β-ketoester framework .

Q. What mechanistic insights explain competing side reactions during synthesis?

Competing pathways include:

- Keto-enol tautomerism : The β-ketoester’s enolic form may undergo undesired alkylation or oxidation, necessitating anhydrous conditions .

- Aromatic ring activation : The electron-rich 3-methoxyphenyl group may participate in electrophilic substitutions if harsh acids/bases are used, leading to diarylated by-products. Monitoring via TLC or HPLC is advised .

Q. How should researchers address contradictions in spectral data during structural validation?

Discrepancies (e.g., unexpected splitting in NMR signals) may arise from:

- Rotamers : The β-ketoester’s conformational flexibility can cause peak broadening. Variable-temperature NMR (e.g., 25°C to −40°C) resolves dynamic effects .

- Impurities : Recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) improves purity. Purity ≥95% is critical for reproducible biological assays .

Q. What strategies enable crystallographic analysis of this compound?

Single-crystal X-ray diffraction requires high-purity samples crystallized from non-polar solvents (e.g., dichloromethane/hexane). The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement. Key parameters include:

- Space group determination : Triclinic or monoclinic systems are common for similar β-ketoesters.

- Hydrogen bonding analysis : Intermolecular interactions (e.g., C=O∙∙∙H-O) stabilize crystal packing, aiding in polymorphism studies .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction stoichiometry, solvent drying methods, and inert atmosphere use (e.g., nitrogen) to mitigate variability.

- Data Cross-Validation : Correlate NMR, MS, and IR data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

- Safety Protocols : Handle β-ketoesters under fume hoods due to potential respiratory irritation. Use PPE (gloves, goggles) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.